molecular formula C12H17IN2O5 B012725 5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide CAS No. 107325-69-9

5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide

Cat. No. B012725
CAS RN: 107325-69-9
M. Wt: 396.18 g/mol
InChI Key: DFGLHJWCKIGKAU-ZCJARRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide, commonly known as AMP or Adenosine monophosphate, is a nucleotide that plays a crucial role in various biochemical processes. AMP is synthesized in the body through various pathways and is important for energy metabolism, signal transduction, and protein synthesis.

Mechanism of Action

AMP acts as a signaling molecule in various biochemical processes. It binds to specific receptors on the cell surface and activates various signaling pathways. AMP also acts as a substrate for enzymes such as AMP-activated protein kinase (AMPK) and adenylate cyclase. AMPK is a key regulator of energy metabolism and is activated by the binding of AMP. Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), which is an important signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
AMP has various biochemical and physiological effects on the body. It plays a crucial role in energy metabolism, signal transduction, and protein synthesis. AMP also regulates various cellular processes such as cell growth, differentiation, and apoptosis. AMP has been shown to have neuroprotective effects and to improve cognitive function in animal models. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in humans.

Advantages and Limitations for Lab Experiments

AMP has several advantages for lab experiments, including its availability, stability, and low cost. AMP can be easily synthesized in the laboratory using various methods. It is also stable under various conditions and can be stored for long periods. However, one of the limitations of using AMP in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

AMP has several potential future directions for scientific research. One of the potential future directions is the study of AMP in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. AMP has been shown to have anti-tumor effects and to improve insulin sensitivity in humans. Another potential future direction is the study of AMP in the regulation of energy metabolism and aging. AMP has been shown to activate AMPK, which is a key regulator of energy metabolism and aging. Finally, the study of AMP in the development of new drugs and therapies is also a potential future direction. AMP has several unique properties that make it an attractive target for drug development.
Conclusion:
In conclusion, 5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide, commonly known as AMP, is a nucleotide that plays a crucial role in various biochemical processes. AMP is synthesized in the body through various pathways and is important for energy metabolism, signal transduction, and protein synthesis. AMP has various scientific research applications, including its use as a substrate for enzymes, a modulator of enzyme activity, and as a signaling molecule. AMP has several potential future directions for scientific research, including the study of AMP in the treatment of various diseases, the regulation of energy metabolism and aging, and the development of new drugs and therapies.

Synthesis Methods

AMP is synthesized in the body through various pathways, including de novo synthesis and salvage pathways. In the de novo synthesis pathway, AMP is synthesized from simple molecules such as amino acids, sugars, and carbon dioxide. In the salvage pathway, AMP is synthesized from the breakdown of other nucleotides such as ADP and ATP. AMP can also be synthesized chemically in the laboratory using various methods such as enzymatic synthesis, chemical synthesis, and fermentation.

Scientific Research Applications

AMP has various scientific research applications, including its use as a substrate for enzymes, a modulator of enzyme activity, and as a signaling molecule. AMP is also used in the study of energy metabolism, signal transduction, and protein synthesis. AMP is used in the study of various diseases such as cancer, diabetes, and neurodegenerative diseases.

properties

CAS RN

107325-69-9

Product Name

5-beta-D-Ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide

Molecular Formula

C12H17IN2O5

Molecular Weight

396.18 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyridin-1-ium-3-carboxamide;iodide

InChI

InChI=1S/C12H16N2O5.HI/c1-14-3-6(2-7(4-14)12(13)18)11-10(17)9(16)8(5-15)19-11;/h2-4,8-11,15-17H,5H2,1H3,(H-,13,18);1H/t8-,9-,10-,11+;/m1./s1

InChI Key

DFGLHJWCKIGKAU-ZCJARRQASA-N

Isomeric SMILES

C[N+]1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.[I-]

SMILES

C[N+]1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O.[I-]

Canonical SMILES

C[N+]1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O.[I-]

synonyms

5-beta-D-ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium iodide
5-RACMP
5-ribofuranosyl-3-(aminocarbonyl)-1-methylpyridinium

Origin of Product

United States

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